![molecular formula C11H7BrFNO B2409500 5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one CAS No. 1590405-51-8](/img/structure/B2409500.png)
5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one
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Overview
Description
5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one, also known as 5-BFP, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 258.13 g/mol and a melting point of 154-156°C. 5-BFP is a member of the pyridine family and is known for its unique properties, such as its ability to inhibit various enzymes and its low toxicity. This compound has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and molecular imaging. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-BFP.
Scientific Research Applications
Synthesis and Chemical Structure
- Synthesis as an Intermediate : 5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one is synthesized as an intermediate for various biologically active compounds. The synthesis involves multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation. The synthesis procedures provide insights into the structural aspects of such compounds (Wang et al., 2016).
Spectroscopy and Density Functional Theory Studies
- Spectroscopic Characterization : Spectroscopic methods, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, are utilized for the characterization of similar bromo-fluorophenylpyridines. Density functional theory (DFT) is applied to explore their optimized geometric structure, vibrational frequencies, and chemical shift values (Vural & Kara, 2017).
Applications in Organic Synthesis
- Organic Synthesis : Compounds like 5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one are used as building blocks in the synthesis of complex organic molecules. These syntheses contribute to the development of new chemical entities for various applications, including pharmaceuticals (Pei-w, 2015).
Development of Novel Heterocycles
- Novel Heterocycle Synthesis : The compound is used in the development of novel heterocycles, which are crucial in medicinal chemistry. These heterocycles can form the basis for new drug molecules (Alekseyev et al., 2015).
Photoinduced Reactions
- Photochemical Studies : Compounds in the bromo-fluorophenylpyridine family exhibit interesting photochemical behaviors, such as photoinduced proton transfer. These properties are significant for understanding photoreactions at a molecular level (Vetokhina et al., 2012).
Halogen-rich Intermediates
- Halogen-rich Intermediates : Such compounds are valuable as halogen-rich intermediates in medicinal chemistry research, offering diverse functionalities for further chemical manipulations (Wu et al., 2022).
Mechanism of Action
Target of Action
Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities againstFibroblast Growth Factor Receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Similar compounds have been shown to inhibit fgfr signaling pathway, which plays an essential role in various types of tumors . Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
Fgfr signaling pathway, which is targeted by similar compounds, is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
Similar compounds have been shown to inhibit breast cancer 4t1 cell proliferation and induce its apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
The action of similar compounds can be influenced by various factors such as the presence of fibroblast growth factors, the expression levels of FGFRs, and the genetic makeup of the cells .
properties
IUPAC Name |
5-bromo-1-(3-fluorophenyl)pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-8-4-5-11(15)14(7-8)10-3-1-2-9(13)6-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMFTYMMZWEONK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(C=CC2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one |
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